molecular formula C9H13BrN2 B7936422 5-Bromo-6-methyl-N-(propan-2-yl)pyridin-2-amine

5-Bromo-6-methyl-N-(propan-2-yl)pyridin-2-amine

Cat. No.: B7936422
M. Wt: 229.12 g/mol
InChI Key: HINVQNYCMWIEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₉H₁₃BrN₂
Molecular Weight: 229.13 g/mol
CAS Number: 1859584-57-8
Structure: The compound features a pyridine core substituted with bromine at position 5, a methyl group at position 6, and an isopropylamine moiety at position 2. This configuration confers distinct steric, electronic, and lipophilic properties, making it a candidate for pharmaceutical and materials science applications .

Properties

IUPAC Name

5-bromo-6-methyl-N-propan-2-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-6(2)11-9-5-4-8(10)7(3)12-9/h4-6H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINVQNYCMWIEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-N-(propan-2-yl)pyridin-2-amine typically involves the bromination of 6-methylpyridin-2-amine followed by alkylation with isopropyl halide. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane or acetonitrile. The alkylation step is usually carried out in the presence of a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-N-(propan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 5-substituted-6-methyl-N-(propan-2-yl)pyridin-2-amines.

    Oxidation: Formation of 6-methylpyridine-2-carboxylic acid derivatives.

    Reduction: Formation of 5-bromo-6-methyl-N-(propan-2-yl)piperidine.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its pyridine structure is a common pharmacophore, making it valuable for drug discovery and development. Pyridine derivatives are often associated with various biological activities, including anti-inflammatory and anticancer properties.

Case Study: Anti-inflammatory Activity

A study demonstrated that certain pyridine derivatives exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, compounds derived from similar structures showed IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating potential therapeutic applications in inflammatory diseases .

CompoundIC50 (μmol)Reference
5-Bromo-6-methyl-N-(propan-2-yl)pyridin-2-amineTBD
Celecoxib0.04 ± 0.01

Materials Science

Synthesis of Novel Materials
The compound is utilized in the creation of novel materials with specific electronic properties, which can be applied in electronics and photonics. Its unique structure allows for the modification of electronic characteristics, making it suitable for use as a chiral dopant in liquid crystals.

Case Study: DFT Studies

Density Functional Theory (DFT) studies on pyridine derivatives have revealed insights into their electronic properties and potential applications in material science. The analysis included frontier molecular orbital calculations and molecular electrostatic potential assessments, indicating promising candidates for advanced material applications .

PropertyValueMethod
HOMO-LUMO GapTBDDFT (B3LYP/6-31G(d,p))
Reactivity IndicesTBDDFT Analysis

Biological Studies

Biological Pathway Investigation
this compound is employed in biological research to explore its interactions with various biological pathways. It can modulate enzyme activity, impacting metabolic processes.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-N-(propan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromine atom and the isopropyl group play crucial roles in binding affinity and selectivity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties Source
5-Bromo-6-methyl-N-(propan-2-yl)pyridin-2-amine C₉H₁₃BrN₂ 229.13 Br (5), CH₃ (6), NHCH(CH₃)₂ (2) High lipophilicity (Log P ~2.8), moderate steric bulk
5-Bromo-6-chloropyridin-2-amine C₅H₅BrClN₂ 208.46 Br (5), Cl (6), NH₂ (2) Lower Log P (~1.9), higher electronegativity
5-Bromo-6-fluoropyridin-2-amine C₅H₄BrFN₂ 191.00 Br (5), F (6), NH₂ (2) High polarity, reduced steric hindrance
5-Bromo-2-methoxypyridin-3-amine C₆H₇BrN₂O 203.04 Br (5), OCH₃ (2), NH₂ (3) Altered hydrogen-bonding capacity
5-Bromo-N,3-dimethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine C₁₃H₁₉BrN₂O 299.21 Br (5), CH₃ (3), N-linked bulky substituent (2) Enhanced steric bulk, higher Log P (~3.5)

Electronic and Steric Effects

  • Halogen Substituents :

    • Chlorine (Cl) and fluorine (F) at position 6 increase electronegativity, polarizing the pyridine ring and altering reactivity in nucleophilic substitutions compared to the methyl group in the target compound .
    • Bromine (Br) at position 5 is conserved across analogs, providing a heavy atom for crystallographic studies (e.g., SHELX refinements ).
  • N-Substituents: The isopropyl group in the target compound enhances lipophilicity (Log P ~2.8) compared to smaller amines (e.g., NH₂ in 5-Bromo-6-chloropyridin-2-amine, Log P ~1.9).

Biological Activity

5-Bromo-6-methyl-N-(propan-2-yl)pyridin-2-amine is a pyridine derivative that has gained attention for its potential biological activities. This compound, characterized by its unique structural features, exhibits interactions with various biological targets, making it a candidate for medicinal chemistry applications.

Structural Overview

The molecular formula of this compound is C11H14BrN3C_{11}H_{14}BrN_3. The presence of a bromine atom and a propan-2-yl group contributes to its reactivity and biological profile. The pyridine ring plays a crucial role in the compound's interaction with biological systems.

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Compound Target Pathogen MIC (μg/mL) Control
This compoundStaphylococcus aureus3.12 - 12.5Ciprofloxacin (2)
Similar Pyridine DerivativeEscherichia coli3.12 - 12.5Isoniazid (0.25)

Neurotransmitter Interaction

The structural characteristics of this compound suggest potential interactions with neurotransmitter receptors. Studies on related compounds have indicated their ability to modulate serotonin and dopamine receptors, which may lead to applications in treating neurological disorders.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. For example, the compound may inhibit enzymes critical for bacterial survival or modulate receptor activity associated with neurotransmission.

Case Studies and Research Findings

  • Antibacterial Activity : A study focusing on pyridine-based compounds found that those with halogen substitutions displayed enhanced antibacterial properties against Chlamydia trachomatis. The selectivity for this pathogen highlights the potential of similar compounds in developing targeted therapies .
  • Pharmacological Profile : Research into the binding affinity of pyridine derivatives suggests that modifications to the structure can significantly alter their pharmacological profiles. For instance, variations in substituents can enhance selectivity towards specific biological targets, as demonstrated in studies examining the effects of different functional groups on receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.